6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid
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Overview
Description
Naquotinib mesylate, also known as ASP8273, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. Naquotinib mesylate is designed to overcome resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a significant advancement in cancer therapy .
Preparation Methods
The synthesis of naquotinib mesylate involves multiple steps, including the formation of the core pyrazine structure and subsequent functionalization. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and final purification steps. Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Naquotinib mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the compound into its constituent parts, which can be useful for studying its metabolism and degradation
Scientific Research Applications
Naquotinib mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of epidermal growth factor receptor tyrosine kinase inhibitors.
Biology: Researchers use it to investigate the biological pathways involved in epidermal growth factor receptor signaling and resistance mechanisms.
Medicine: Naquotinib mesylate is primarily used in clinical trials for the treatment of non-small cell lung cancer, particularly in patients with specific epidermal growth factor receptor mutations.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies and for studying drug resistance
Mechanism of Action
Naquotinib mesylate exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that promote cancer cell proliferation and survival. The compound is particularly effective against epidermal growth factor receptor mutations that confer resistance to earlier generations of tyrosine kinase inhibitors .
Comparison with Similar Compounds
Naquotinib mesylate is compared with other third-generation epidermal growth factor receptor tyrosine kinase inhibitors, such as osimertinib. While both compounds target similar mutations, naquotinib mesylate has shown greater potency against certain resistant mutations, such as L858R+T790M. Other similar compounds include rociletinib and olmutinib, each with unique properties and efficacy profiles .
Properties
Molecular Formula |
C31H46N8O6S |
---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4) |
InChI Key |
ALDUQYYVQWGTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O |
Origin of Product |
United States |
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